molecular formula C18H20BrNO B2783984 1-[3-(Benzyloxy)-5-bromophenyl]piperidine CAS No. 2222512-15-2

1-[3-(Benzyloxy)-5-bromophenyl]piperidine

Cat. No.: B2783984
CAS No.: 2222512-15-2
M. Wt: 346.268
InChI Key: HJSUKTJKODWEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[3-(Benzyloxy)-5-bromophenyl]piperidine typically involves several steps:

Chemical Reactions Analysis

1-[3-(Benzyloxy)-5-bromophenyl]piperidine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Benzyloxy)-5-bromophenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-5-bromophenyl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

1-(3-bromo-5-phenylmethoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c19-16-11-17(20-9-5-2-6-10-20)13-18(12-16)21-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSUKTJKODWEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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